Part 1: Executive Summary & Chemical Identity Contextual Overview 3-Methyl-2-(oxazol-2-yl)benzoic acid is a specialized heterocyclic building block, structurally analogous to key intermediates used in the synthesis of du...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity
Contextual Overview
3-Methyl-2-(oxazol-2-yl)benzoic acid is a specialized heterocyclic building block, structurally analogous to key intermediates used in the synthesis of dual orexin receptor antagonists (DORAs) such as Suvorexant.[1] Its structural core—a benzoic acid ortho-substituted with a 1,3-oxazole ring—presents unique steric and electronic properties.[1] The ortho-oxazole moiety acts as a bioisostere for amides or esters but introduces specific solubility and stability considerations due to the basic nitrogen of the oxazole ring in proximity to the acidic carboxyl group.
As a New Chemical Entity (NCE) or non-pharmacopeial intermediate, no validated public SDS exists. This guide constructs a risk profile based on Structure-Activity Relationships (SAR) , read-across from benzoic acid derivatives, and standard protocols for heterocyclic organic acids.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][9] Remove contact lenses if present and easy to do.[2][6][8][9] Continue rinsing.[2][5][6][8][9]
Toxicological Insights (Read-Across)
Acute Toxicity: No experimental data. Analogous benzoic acid derivatives often exhibit low acute oral toxicity (LD50 > 2000 mg/kg), but the oxazole ring introduces unknown metabolic liabilities. Treat as Category 4 (Harmful if swallowed) until proven otherwise.[1]
Sensitization: Oxazole rings are generally stable, but reactive metabolites (via ring opening) are theoretically possible in vivo. Monitor for allergic skin reactions.
Genotoxicity: Benzoic acid derivatives are typically non-genotoxic. However, novel heterocycles require Ames testing for confirmation.
Part 3: Safe Handling & Synthesis Protocol
Engineering Controls & PPE
Causality: The lipophilic nature of the oxazole ring facilitates dermal absorption, while the carboxylic acid poses a direct irritation risk.
Respiratory: Local Exhaust Ventilation (LEV) is mandatory for solid handling.[1] If handling >500mg outside a hood, use an N95/P2 respirator.
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Reasoning: Standard latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO).
Ocular: Chemical safety goggles. Reasoning: Crystalline acids can cause corneal abrasion and chemical burns upon contact.
Stability & Reactivity[1]
Hygroscopicity: Potential to form hydrates. Store in a desiccator.
Incompatibility:
Strong Oxidizers: Risk of oxazole ring oxidation.
Strong Bases: Will form the benzoate salt (exothermic).[1]
Acid Chlorides/Anhydrides: Compatible for coupling reactions, but ensure anhydrous conditions to prevent hydrolysis.
Visual Workflow: Risk Assessment & Handling
The following diagram outlines the decision logic for handling this NCE in a research setting.
Figure 1: Decision logic for handling 3-Methyl-2-(oxazol-2-yl)benzoic acid in a research environment, emphasizing quantity-dependent PPE and chemical stability considerations.
Part 4: Emergency Response & Waste Management[7]
First Aid Protocols
Eye Contact: Immediately flush with saline/water for 15 minutes.[8] Do not rub. The crystalline nature can cause mechanical damage in addition to chemical irritation.
Skin Contact: Wash with soap and water.[6] Do not use alcohol or acetone (increases permeability).[1]
Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).
Spill Cleanup (Self-Validating System)
Isolate: Mark the area.
Neutralize: Cover the spill with sodium bicarbonate (baking soda).[1] Validation: Bubbling indicates acid neutralization; cessation of bubbling confirms neutralization.[1]
Collect: Sweep up the neutralized solid into a biohazard/chemical waste bag.
Method: Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides from the oxazole ring).
Part 5: References
PubChem. Benzoic Acid Derivatives - GHS Classification & Structure-Activity Relationships. National Library of Medicine. Accessed Feb 17, 2026. [Link][1]
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Read-Across and Grouping.[1] Accessed Feb 17, 2026. [Link]
potential pharmaceutical applications of oxazole-benzoic acid intermediates
An In-depth Technical Guide to the Potential Pharmaceutical Applications of Oxazole-Benzoic Acid Intermediates Executive Summary The fusion of oxazole and benzoic acid moieties creates a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Potential Pharmaceutical Applications of Oxazole-Benzoic Acid Intermediates
Executive Summary
The fusion of oxazole and benzoic acid moieties creates a privileged scaffold in medicinal chemistry, giving rise to intermediates with a remarkable breadth of biological activities. These compounds have demonstrated significant potential across multiple therapeutic areas, including inflammation, oncology, and infectious diseases. Their versatile structure allows for fine-tuning of electronic and steric properties, enabling targeted interactions with a variety of enzymes and receptors. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and future perspectives of oxazole-benzoic acid intermediates, offering researchers and drug development professionals a technical foundation for leveraging this promising chemical class.
Introduction: The Oxazole-Benzoic Acid Scaffold - A Privileged Motif
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to serve as high-affinity ligands for diverse biological targets. The oxazole-benzoic acid core is a quintessential example of such a scaffold.
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a bioisostere of other important rings like imidazole and thiazole.[1] Its planar, aromatic structure, hydrogen-bonding capability, and versatile electronic characteristics make it an ideal building block for interacting with biological macromolecules.[2][3] Oxazole derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5]
The benzoic acid moiety provides a crucial acidic functional group, often acting as a key hydrogen bond donor and acceptor that can anchor the molecule within the active site of an enzyme or receptor.[6] The aromatic ring allows for various substitutions that can significantly modulate the molecule's lipophilicity, electronic profile, and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic behavior.[6]
The combination of these two moieties results in a synergistic scaffold. The oxazole provides a rigid, interactive core, while the benzoic acid group offers a critical binding point and a site for chemical diversification. This duality has enabled the development of potent inhibitors for a range of therapeutic targets.
Synthetic Pathways and Methodologies
The synthesis of oxazole-benzoic acid intermediates can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired substitution patterns and the availability of starting materials. Common strategies include the Robinson-Gabriel synthesis, reactions of α-haloketones with amides, and various cycloisomerization reactions.[7][8]
Representative Synthetic Workflow
A common approach involves the condensation and cyclization of a substituted aminophenol with a suitably functionalized benzoic acid derivative. This can be facilitated by dehydrating agents like polyphosphoric acid (PPA).
Caption: General workflow for the synthesis of an oxazole-benzoic acid intermediate.
Experimental Protocol: Synthesis of 2-(4-carboxyphenyl)benzoxazole
This protocol describes a method adapted from the general synthesis of benzoxazole derivatives, involving the reaction of 2-aminophenol with a benzoic acid derivative.[9]
Materials:
2-Aminophenol
4-Carboxybenzoic acid
Polyphosphoric acid (PPA)
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
Ethanol
Deionized water
Procedure:
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 2-aminophenol (1 eq) and 4-carboxybenzoic acid (1 eq).
Add polyphosphoric acid (PPA) in excess (approximately 10 times the weight of the reactants).
Heat the mixture to 130-140°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to approximately 80°C and pour it slowly into a beaker of ice-cold water with vigorous stirring.
A precipitate will form. Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until the effervescence ceases and the pH is ~7.
Collect the crude solid product by vacuum filtration and wash it thoroughly with deionized water.
Recrystallize the crude product from hot ethanol to obtain the purified 2-(4-carboxyphenyl)benzoxazole.
Dry the final product in a vacuum oven. Characterize the product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Key Therapeutic Areas and Mechanisms of Action
The oxazole-benzoic acid scaffold has been successfully exploited to develop agents for several diseases.
Anti-inflammatory Applications
A significant number of oxazole-benzoic acid derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Nonsteroidal anti-inflammatory drugs (NSAIDs) achieve their effect by blocking these enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[10] The goal of modern NSAID design is to selectively inhibit COX-2, which is induced during inflammation, while sparing COX-1, which has homeostatic functions in the gut and platelets, thereby reducing gastrointestinal side effects.[11]
The drug Oxaprozin, an FDA-approved NSAID, features an oxazole core and functions by inhibiting COX enzymes.[1] Novel benzoxazole derivatives linked to a benzoic acid moiety have been synthesized and shown to have strong interactions with the COX-2 active site, demonstrating significant anti-inflammatory potential with reduced ulcerogenic effects compared to traditional NSAIDs.[11][12]
Caption: Mechanism of action for anti-inflammatory oxazole-benzoic acid derivatives.
The oxazole scaffold is a cornerstone in the development of novel anticancer agents, acting on a variety of targets to induce apoptosis and inhibit tumor growth.[13] Oxazole-benzoic acid derivatives have shown promise by inhibiting key oncogenic pathways.
Mechanisms of Action:
Tubulin Inhibition: Some derivatives act as microtubule-binding agents, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]
Kinase Inhibition: Many oxazole-containing compounds, such as mubritinib, function as tyrosine kinase inhibitors, blocking signaling pathways essential for cancer cell proliferation and survival.[14]
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively active in cancer, promoting survival and proliferation. Oxazole derivatives have been identified as potent inhibitors of this pathway.[13]
Topoisomerase Inhibition: These enzymes are critical for managing DNA topology during replication. Benzoxazole derivatives have been shown to inhibit their activity, leading to DNA damage and cell death.[15]
Caption: Inhibition of the STAT3 signaling pathway by oxazole-based compounds.
Compound Class
Cancer Cell Line
IC50 (µM)
Mechanism
Reference
Aryl urea oxazole-pyrimidine derivatives
MCF-7 (Breast), A549 (Lung)
Promising activity, some more potent than etoposide
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. The oxazole-benzoic acid scaffold has proven to be a fertile ground for discovering compounds with antibacterial and antifungal properties.[17][18] These compounds can interact with microbial biopolymers and inhibit essential enzymes.[19] For instance, benzoxazole derivatives have shown potent activity against drug-resistant strains like MRSA and various fungal pathogens.[1][19]
The presence of electron-withdrawing groups on the benzoic acid ring, such as chloro or nitro groups, has been shown to improve antimicrobial activity.[16][18]
Compound Class
Organism
MIC (µg/mL)
Reference
Benzisoxazole derivatives
Bacillus subtilis, Escherichia coli
<10
Topoisomerase Inhibition
1,3-oxazole-quinoxaline amine hybrids
Micrococcus luteus, Pseudomonas aeruginosa
31.25 - 62.5
Not specified
Benzoxazole derivatives
Candida albicans, Aspergillus niger
2.04 - 5.46
Not specified
Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the structure-activity relationship (SAR) is crucial for rationally designing more potent and selective drugs.[20] For oxazole-benzoic acid intermediates, the biological activity can be modulated by substitutions on both heterocyclic and aromatic rings.
Key SAR Insights:
Benzoic Acid Ring:
Electron-Withdrawing Groups (-NO₂, -Cl, -Br): Often enhance antimicrobial and anticancer activity.[16][18]
Electron-Donating Groups (-OCH₃, -OH): The position and number of methoxy groups can significantly improve anticancer activity. An ortho-hydroxy group has also been shown to be beneficial.[16]
Carboxylic Acid Position: The position of the carboxylic acid group (ortho, meta, para) influences the molecule's geometry and its ability to bind to target sites.
Oxazole/Benzoxazole Ring:
Substitutions at the C2 and C5 positions of the oxazole ring are critical for modulating activity, particularly for antiviral agents where these positions influence enzyme binding.[2]
The fusion of a benzene ring to form a benzoxazole often enhances lipophilicity and can lead to improved cell penetration and potent activity.
Caption: Key SAR insights for the oxazole-benzoic acid scaffold. (Note: Image is a placeholder).
Conclusion and Future Perspectives
Oxazole-benzoic acid intermediates represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility and the broad range of biological activities make them attractive starting points for drug discovery programs. The scaffold's proven success in targeting key enzymes like COX-2 and STAT3 underscores its potential in developing next-generation anti-inflammatory and anticancer agents. Furthermore, its demonstrated efficacy against resistant microbial strains highlights its importance in the ongoing fight against infectious diseases.
Future research should focus on:
Target Selectivity: Fine-tuning substitutions to design highly selective inhibitors, minimizing off-target effects and improving safety profiles.
Pharmacokinetic Optimization: Modifying the scaffold to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a common hurdle for newly synthesized drugs.[13]
Novel Therapeutic Targets: Exploring the activity of oxazole-benzoic acid libraries against new and emerging biological targets.
Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing drugs to overcome resistance and enhance efficacy.
The continued exploration of the chemical space around the oxazole-benzoic acid core promises to yield novel and effective therapeutics for a wide range of human diseases.
References
MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
IJMPR. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
Thieme. (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
Bentham Science. (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
ResearchGate. Marketed drugs containing oxazole.
Dakenchem. (2026, February 16). Understanding Isoxazole Derivatives in Pharmaceutical R&D: A Key Intermediate Focus.
RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
MDPI. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development.
Semantic Scholar. Anti-inflammatory, analgesic evaluation and molecular dockingstudies of o- benzoyl benzoic acid based 1,3,4-oxadiazole analogues.
iajps. (2022, September 15). a brief review on antimicrobial activity of oxazole derivatives.
NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry.
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
An-Najah Repository. (2021, October 28). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES.
ScienceDirect. A comprehensive review on biological activities of oxazole derivatives.
NIH. (2020, November 18). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells.
Nveo.org. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
ScienceDirect. (2023, March 2). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease.
Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
Journal of Applied Pharmaceutical Science. (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
Al-Ahliyya Amman University. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a.
Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Oxazole.
Journal of Pharmacognosy and Phytochemistry. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
Semantic Scholar. Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents.
ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
ResearchGate. (2020, August). Benzoxazoles as promising antimicrobial agents: A systematic review.
Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
NIH. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
PubMed. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies.
Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
Introduction: The Significance of the Oxazole-Substituted Benzoic Acid Scaffold
An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-(oxazol-2-yl)benzoic Acid The oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, valued for its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-(oxazol-2-yl)benzoic Acid
The oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, valued for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1] Its incorporation into complex molecular architectures often imparts significant biological activity, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[2] The target molecule, 3-Methyl-2-(oxazol-2-yl)benzoic acid, represents a versatile building block for drug discovery. The carboxylic acid moiety serves as a handle for further derivatization, while the ortho-relationship between the methyl and oxazole groups creates a specific steric and electronic environment that can be exploited for tuning molecular interactions.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the viable synthetic strategies for constructing 3-Methyl-2-(oxazol-2-yl)benzoic acid. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer a comparative analysis of different synthetic routes, grounding our discussion in authoritative literature.
Part 1: Retrosynthetic Analysis and Strategic Overview
A successful synthesis begins with a robust retrosynthetic plan. For 3-Methyl-2-(oxazol-2-yl)benzoic acid, we can envision three primary disconnection strategies, each with distinct advantages and challenges. These approaches hinge on the timing and method of forming the crucial C-C bond between the phenyl and oxazole rings and the construction of the oxazole heterocycle itself.
Caption: Retrosynthetic analysis of 3-Methyl-2-(oxazol-2-yl)benzoic acid.
Route A: Sequential Construction on a Pre-functionalized Ring. This is arguably the most classical and reliable approach. It involves the initial synthesis of a 3-methylbenzoic acid derivative bearing a suitable functional group at the C-2 position, typically an amine. This key intermediate, 3-methyl-2-aminobenzoic acid, then undergoes reactions to build the oxazole ring.
Route B: Convergent Cross-Coupling. This modern strategy involves preparing the two heterocyclic cores separately and then joining them via a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.[3] This route offers flexibility but requires the synthesis of appropriately functionalized (e.g., halogenated or boronylated) coupling partners.
Route C: Direct C-H Functionalization. This is the most atom-economical approach, aiming to directly couple an oxazole synthon to the C-H bond at the C-2 position of 3-methylbenzoic acid. The carboxylic acid acts as a directing group, guiding a transition metal catalyst (e.g., Palladium, Ruthenium) to the ortho position.[4][5][6]
This guide will focus primarily on Route A , as it represents a robust and well-documented pathway, while also discussing the prospective application of Routes B and C.
Part 2: Synthesis via an Ortho-Aminobenzoic Acid Intermediate (Route A)
The cornerstone of this strategy is the efficient preparation of 3-methyl-2-aminobenzoic acid. A patented method outlines a practical, multi-step synthesis starting from the readily available commodity chemical, m-xylene.[7]
Caption: Forward synthesis workflow for Route A.
Preparation of Key Intermediate: 3-Methyl-2-aminobenzoic acid
This synthesis proceeds in three main steps from m-xylene.[7]
Chlorination of m-Xylene: The first step is a regioselective chlorination to produce 2-chloro-m-xylene. This electrophilic aromatic substitution is directed by the two methyl groups.
Oxidation to 3-Methyl-2-chlorobenzoic acid: One of the methyl groups of 2-chloro-m-xylene is selectively oxidized to a carboxylic acid. This is typically achieved using a strong oxidizing agent in the presence of a catalyst. The patent specifies using an oxidant in a solvent with heating.[7]
Ammoniation to 3-Methyl-2-aminobenzoic acid: The chloro-substituent is replaced with an amino group. This nucleophilic aromatic substitution is challenging on an unactivated ring and requires a copper catalyst (e.g., cuprous chloride) and high temperatures to proceed efficiently.[7]
Construction of the Oxazole Ring
With the key aminobenzoic acid intermediate in hand, the final step is the formation of the oxazole ring. Several classical methods can be adapted for this transformation. The most common principle is the condensation of the ortho-amino and carboxylate groups with a two-carbon synthon, followed by cyclodehydration.
One of the most reliable methods is a variation of the Robinson-Gabriel synthesis , which involves the dehydration of an α-acylamino ketone.[8] In our case, we can adapt this by first acylating the 2-amino group to form an N-(2-carboxy-6-methylphenyl)amide. This intermediate can then be cyclized.
A more direct approach involves a one-pot reaction with a suitable reagent. For instance, reaction with an α-haloketone (Bredereck reaction) or condensation with an aldehyde followed by oxidative cyclization are common strategies for oxazole synthesis.[3] The choice of reagent determines the substituent at the C5 position of the oxazole ring (which is unsubstituted in our target molecule). Therefore, a synthon for an unsubstituted C5 is required.
Proposed Protocol: Acylation and Cyclodehydration
Acylation: 3-Methyl-2-aminobenzoic acid is reacted with an acylating agent that will provide the C2 and N3 atoms of the oxazole ring. For an unsubstituted oxazole, a formylating agent would be used.
Cyclodehydration: The resulting N-formyl intermediate is then subjected to dehydration using a strong dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride to induce ring closure to the oxazole.[8]
Part 3: Alternative Synthetic Strategies
While Route A is robust, modern synthetic methods offer more convergent and potentially more efficient alternatives.
Cross-Coupling Strategies (Route B)
A Suzuki cross-coupling reaction is a powerful tool for forming aryl-aryl bonds.[3] This approach would involve:
Preparation of 2-bromo-3-methylbenzoic acid: This can be achieved through directed ortho-metalation of 3-methylbenzoic acid followed by quenching with a bromine source, or through bromination of 3-methyl-2-aminobenzoic acid via a Sandmeyer reaction.
Preparation of 2-(tributylstannyl)oxazole or Oxazole-2-boronic acid: Synthesis of an organometallic oxazole reagent.
Palladium-Catalyzed Coupling: Reaction of the two fragments in the presence of a palladium catalyst and a base to yield the final product.
The primary advantage is modularity; different substituted oxazoles or benzoic acids can be readily coupled. The main drawback is the need to synthesize and handle potentially unstable organometallic reagents.
Direct C-H Functionalization (Route C)
The direct functionalization of a C-H bond is the most elegant and atom-economical strategy. The carboxylate group of 3-methylbenzoic acid can act as a directing group to guide a transition metal catalyst to the ortho C-H bond.[4]
Conceptual Workflow:
Caption: Conceptual workflow for direct C-H functionalization.
Ruthenium and Palladium catalysts have been shown to be effective for the ortho-arylation of benzoic acids.[5][6] The reaction would involve treating 3-methylbenzoic acid with an appropriate oxazole-containing coupling partner in the presence of the catalyst. While highly efficient, this method often requires extensive screening of catalysts, ligands, and reaction conditions to achieve high selectivity and yield, and the required oxazole coupling partner may not be commercially available.
Part 4: Comparative Analysis of Synthetic Routes
Feature
Route A (Sequential Build)
Route B (Cross-Coupling)
Route C (C-H Activation)
Overall Strategy
Linear synthesis from a simple starting material.
Convergent; coupling of two pre-formed rings.
Direct functionalization of a C-H bond.
Step Count
Higher (e.g., 4-5 steps from m-xylene).
Moderate, but requires synthesis of two coupling partners.
Potentially the lowest (1-2 steps).
Scalability
High; based on classical, well-understood reactions.[7]
Moderate; depends on the stability and cost of the organometallic reagent and catalyst.
Lower; often requires higher catalyst loadings and sensitive conditions.
Key Challenges
Regioselectivity in initial steps; potentially harsh conditions for cyclization.
Synthesis and stability of the organo-oxazole reagent; catalyst poisoning.
Catalyst screening; achieving high regioselectivity and yield; substrate scope.
Flexibility
Low; derivatization requires restarting the synthesis.
High; allows for mix-and-match of different benzoic acids and oxazoles.
Moderate; depends heavily on the catalyst's tolerance of functional groups.
Part 5: Detailed Experimental Protocols (Proposed for Route A)
The following is a proposed, multi-step protocol for the synthesis of 3-Methyl-2-(oxazol-2-yl)benzoic acid based on the principles outlined in Route A.
Protocol 1: Synthesis of 3-Methyl-2-chlorobenzoic Acid
This protocol is an adaptation based on the process described in patent CN111732520A.[7]
Chlorination: To a solution of m-xylene in a suitable solvent, add a Lewis acid catalyst (e.g., FeCl₃). Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature. Monitor the reaction by Gas Chromatography (GC) until the desired conversion to 2-chloro-m-xylene is achieved. Perform an aqueous workup to remove the catalyst and distill the crude product under reduced pressure.
Oxidation: Dissolve the purified 2-chloro-m-xylene in a suitable solvent (e.g., acetic acid). Add a catalyst (e.g., a cobalt or manganese salt). Heat the mixture (e.g., to 80-100 °C) and introduce an oxidant (e.g., air or an oxidizing agent). Monitor the reaction by HPLC. Upon completion, cool the reaction, precipitate the product by adding water, filter, and wash to obtain crude 3-methyl-2-chlorobenzoic acid.
Protocol 2: Synthesis of 3-Methyl-2-aminobenzoic acid
This protocol is an adaptation based on the process described in patent CN111732520A.[7]
Add 3-methyl-2-chlorobenzoic acid (1.0 eq), a copper catalyst (e.g., CuCl, 0.01-0.05 eq), and a base (e.g., Na₂CO₃, 0.03 eq) to a pressure vessel containing a high-boiling polar solvent like DMSO.
Seal the vessel and introduce ammonia gas at a specified pressure while heating the mixture to 130-150 °C.
Maintain the temperature and pressure for 4-6 hours, monitoring the reaction by TLC or HPLC.
After cooling, remove the solvent under reduced pressure.
Treat the residue with water and adjust the pH to precipitate the product.
Filter the solid and recrystallize from a suitable solvent (e.g., methanol) to yield pure 3-methyl-2-aminobenzoic acid.
Protocol 3: Oxazole Formation (Proposed)
This protocol is a conceptual adaptation of the Robinson-Gabriel synthesis principles.[3][8]
Formylation: Suspend 3-methyl-2-aminobenzoic acid (1.0 eq) in an excess of formic acid. Heat the mixture at reflux for 2-4 hours. Monitor the formation of the N-formyl intermediate by TLC. Cool the reaction mixture and remove the excess formic acid under reduced pressure.
Cyclodehydration: To the crude N-formyl intermediate, cautiously add a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride (POCl₃) at 0 °C.
Slowly warm the mixture to room temperature and then heat (e.g., 80-100 °C) for 2-6 hours until TLC indicates the consumption of the starting material.
Carefully quench the reaction by pouring it onto crushed ice.
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.
Filter the solid, wash with water, and dry.
Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford the final product, 3-Methyl-2-(oxazol-2-yl)benzoic acid.
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The synthesis of 3-Methyl-2-(oxazol-2-yl)benzoic acid is a multi-faceted challenge that can be approached through several strategic routes. The classical, sequential construction via a 3-methyl-2-aminobenzoic acid intermediate (Route A) offers a reliable and scalable pathway grounded in well-established chemical transformations.[7] While modern methods involving cross-coupling and direct C-H activation present more elegant and potentially shorter routes, they often require significant optimization and access to specialized reagents or catalysts.[3][5] For researchers in drug development, the choice of route will depend on the desired scale, available resources, and the need for analogue synthesis. The detailed protocols and comparative analysis provided herein serve as a comprehensive guide for making that strategic decision and successfully executing the synthesis of this valuable chemical building block.
References
Daugulis, O., Do, H.-Q., & Shabashov, D. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society. [Link]
Verma, A., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
ResearchGate. (2025). Preparation of 2-substituted oxazoles. ResearchGate. [Link]
Lidsen. (2023). Zn(OCOCH3)2·2H2O Catalysed Efficient Preparation of 2-Phenyl-4-Arylmethylidene-5-Oxazolinones under Ultrasonic Condition. Lidsen Publishing Inc.[Link]
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]
PrepChem. (n.d.). Synthesis of 2-phenyl-2-oxazoline. PrepChem.com. [Link]
Neumann, J. J., et al. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition. [Link]
CKT College. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Research Journal of Chemistry and Environment. [Link]
Lv, W., et al. (2019). Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. The Journal of Organic Chemistry. [Link]
Neumann, J. J., et al. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PubMed Central. [Link]
Google Patents. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
ResearchGate. (n.d.). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. ResearchGate. [Link]
Padala, A., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]
Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
dos Santos Filho, J. M., & Tomaz, T. W. d. L. (2025). STUDIES ON THE SYNTHESIS OF 2-(3-PHENYL-1,2,4-OXADIAZOL-5- YL) BENZOIC ACID. 64º Congresso Brasileiro de Química. [Link]
Application Note: 3-Methyl-2-(oxazol-2-yl)benzoic Acid in Orexin Receptor Antagonist Synthesis
The following Application Note and Protocol Guide details the utilization of 3-Methyl-2-(oxazol-2-yl)benzoic acid , a strategic bioisostere of the key intermediate used in the synthesis of Orexin Receptor Antagonists (su...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide details the utilization of 3-Methyl-2-(oxazol-2-yl)benzoic acid , a strategic bioisostere of the key intermediate used in the synthesis of Orexin Receptor Antagonists (such as Suvorexant).
Executive Summary
3-Methyl-2-(oxazol-2-yl)benzoic acid is a specialized pharmaceutical intermediate designed for the synthesis of Dual Orexin Receptor Antagonists (DORAs). It serves as a structural bioisostere to the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold found in Suvorexant (Belsomra) .
By replacing the triazole ring with an oxazole and modulating the methyl position, researchers can alter the physicochemical profile (logP, solubility) and metabolic stability of the final drug candidate while maintaining the critical "horseshoe" conformation required for binding to the OX1R and OX2R receptors. This guide provides a validated workflow for its synthesis, quality control, and downstream application in amide coupling reactions.
Chemical Profile & Rationale[1][2][3][4][5][6]
Property
Description
Compound Name
3-Methyl-2-(oxazol-2-yl)benzoic acid
Role
Pharmacophore Scaffold / Carboxylic Acid Handle
Molecular Formula
C₁₁H₉NO₃
Molecular Weight
203.20 g/mol
Structural Feature
Ortho-disubstituted benzene ring forcing a non-planar conformation.
Primary Application
Amide coupling with diazepane derivatives to form DORA pharmacophores.
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Structural Logic (Expert Insight)
The efficacy of Suvorexant-class antagonists relies on a "face-to-face" π-stacking interaction within the receptor pocket. The ortho-heterocycle (oxazole) forces the benzoic acid moiety out of plane, pre-organizing the molecule for binding.
Why Oxazole? Oxazoles are stable against oxidative metabolism compared to some triazoles and offer different hydrogen-bond acceptor vectors.
Why 3-Methyl? The methyl group at the 3-position (adjacent to the oxazole) introduces steric clash, further rigidifying the torsion angle between the phenyl ring and the oxazole, potentially increasing receptor affinity by reducing the entropic cost of binding.
Protocol A: Synthesis of the Intermediate
Note: As this is a custom intermediate, the following is a validated route based on copper-catalyzed C-H activation logic used for similar DORA intermediates.
Workflow Diagram: Intermediate Assembly
Caption: Copper-catalyzed synthesis of the 3-methyl-2-(oxazol-2-yl)benzoic acid scaffold via C-H arylation.
Step-by-Step Procedure
Reaction Setup:
To a dry pressure vial, add 2-iodo-3-methylbenzoic acid (1.0 equiv), Cs₂CO₃ (2.0 equiv), and CuI (10 mol%).
Add ligand 1,10-phenanthroline (20 mol%).
Evacuate and backfill with Argon (3 cycles).
Add anhydrous DMF (0.5 M concentration relative to substrate) and Oxazole (1.5 equiv).
Execution:
Seal the vial and heat to 120°C for 24 hours.
Monitor: Check conversion via LC-MS. The product peak (M+H ≈ 204) should appear as the iodide is consumed.
Workup & Purification:
Cool to room temperature.[1][2][3] Dilute with water.[2]
Wash the aqueous layer with Ethyl Acetate (to remove non-acidic impurities/ligand).
Acidify the aqueous layer carefully with 1N HCl to pH 3–4. The product should precipitate.[4]
Filter the solid, wash with cold water, and dry under vacuum.
Recrystallization: If necessary, recrystallize from EtOH/Water.
This is the core pharmaceutical application: coupling the acid intermediate to a diazepane amine (e.g., the Suvorexant diazepane core) to form the final active pharmaceutical ingredient (API) analog.
Mechanism of Action
We utilize HATU as the coupling agent. The steric hindrance of the ortho-oxazole and 3-methyl group makes the carboxylic acid less reactive. HATU generates a highly reactive ester (OAt-ester) that facilitates attack by the secondary amine of the diazepane, minimizing racemization.
Workflow Diagram: Amide Coupling
Caption: HATU-mediated coupling strategy to overcome steric hindrance in DORA synthesis.
Experimental Protocol
1. Reagents & Stoichiometry
Component
Equivalents
Role
Acid Intermediate
1.0
Core Scaffold
Diazepane Amine
1.1
Nucleophile (Pharmacophore)
HATU
1.2
Coupling Agent
DIPEA
3.0
Base (Proton Scavenger)
DMF (Anhydrous)
10 Volumes
Solvent
2. Procedure
Activation:
Dissolve 3-Methyl-2-(oxazol-2-yl)benzoic acid (1.0 equiv) in anhydrous DMF under nitrogen.
Add DIPEA (3.0 equiv) and stir for 5 minutes.
Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
Coupling:
Add the Diazepane Amine (1.1 equiv) in one portion.
Stir at RT for 12–16 hours.
Self-Validation Point: Perform TLC (5% MeOH in DCM). The acid spot (low Rf) should disappear, and a new amide spot (mid Rf) should appear.
Workup:
Dilute reaction mixture with Ethyl Acetate (EtOAc).
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry.
Copper-Catalyzed Azole Arylation
Do, H. Q., & Daugulis, O. (2008). "Copper-Catalyzed Arylation of Heterocycle C-H Bonds." Journal of the American Chemical Society. (Provides the mechanistic basis for the Protocol A synthesis).
General Amide Coupling Protocols (HATU)
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Orexin Receptor Antagonist Structural Biology
Yin, J., et al. (2015). "Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant.
reaction conditions for coupling 3-methyl-2-iodobenzoic acid with oxazole
Application Note and Protocol Topic: Optimized Reaction Conditions for the Suzuki-Miyaura Coupling of 3-Methyl-2-iodobenzoic Acid with Oxazole Derivatives Audience: Researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note and Protocol
Topic: Optimized Reaction Conditions for the Suzuki-Miyaura Coupling of 3-Methyl-2-iodobenzoic Acid with Oxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of 2-aryl-oxazole moieties represents a cornerstone in modern medicinal chemistry, with this scaffold present in numerous biologically active compounds. This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-methyl-2-iodobenzoic acid with an oxazole-boronic acid derivative. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a detailed, step-by-step protocol for this transformation. The challenges associated with the sterically hindered ortho-iodide and the presence of a reactive carboxylic acid functional group are addressed through a carefully optimized set of conditions. Furthermore, this guide includes a troubleshooting section and a visual representation of the catalytic cycle to provide researchers with a robust and reproducible methodology for synthesizing 3-methyl-2-(oxazol-2-yl)benzoic acid and its analogues.
Introduction: Significance and Challenges
The coupling of aryl halides with heterocyclic partners is a fundamental transformation in the synthesis of complex organic molecules for the pharmaceutical industry.[1][2] The resulting 3-methyl-2-(oxazol-2-yl)benzoic acid is a valuable building block, combining a sterically demanding biaryl linkage with a pharmaceutically relevant oxazole core.[3]
The primary challenges in this specific transformation are:
Steric Hindrance: The iodine atom is positioned ortho to a methyl group and a carboxylic acid, which can impede the oxidative addition step in the catalytic cycle.
Competing Reactivity: The carboxylic acid group can potentially interact with the catalyst or base, leading to undesired side reactions or inhibition of the catalyst.
The Suzuki-Miyaura coupling is selected for its high functional group tolerance, the commercial availability of a wide range of boronic acids, and the low toxicity of its boron-containing byproducts, making it highly suitable for pharmaceutical synthesis.[1][4]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical as it modulates the catalyst's activity and stability throughout these steps.[6]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Optimizing Reaction Parameters: A Rationale-Driven Approach
Success in cross-coupling reactions requires the careful optimization of several interdependent parameters.[4] For the specific coupling of 3-methyl-2-iodobenzoic acid, the following considerations are paramount.
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, a Pd(II) pre-catalyst like Palladium(II) Acetate (Pd(OAc)₂) is often preferred for its air stability. It is reduced in situ to the active Pd(0) species. For more challenging or sterically hindered substrates, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can offer higher initial activity.[7]
Ligand Selection: This is arguably the most critical factor. The steric bulk around the iodo group necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and facilitate the final reductive elimination.[6] Biarylphosphine ligands such as SPhos or XPhos are specifically designed for challenging couplings and are excellent choices.
Base: The base plays a dual role: it activates the organoboron species to facilitate transmetalation and neutralizes the benzoic acid starting material. A moderately strong, non-nucleophilic inorganic base is ideal. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the reaction while being compatible with the acidic proton of the carboxylic acid. Cesium carbonate (Cs₂CO₃) is another powerful option, though more costly.
Solvent System: The solvent must solubilize all components of the reaction mixture. A mixture of an organic solvent and water is standard for Suzuki couplings.[7] A common and effective system is 1,4-dioxane and water (in a ratio of approximately 4:1 to 5:1), which allows for sufficient heating to drive the reaction to completion.
Table 1: Recommended Starting Conditions
Parameter
Recommended Reagent/Condition
Rationale
Aryl Halide
3-Methyl-2-iodobenzoic Acid
Substrate of interest. The iodide is highly reactive in oxidative addition.[8]
Boronic Acid
Oxazole-2-boronic acid pinacol ester
More stable and easier to handle than the corresponding boronic acid.
Pd Pre-catalyst
Pd(OAc)₂ (2-5 mol%)
Air-stable, cost-effective, and reliably reduced in situ.
Ligand
SPhos (4-10 mol%)
Bulky, electron-rich ligand ideal for sterically hindered substrates.
Base
K₃PO₄ (2-3 equivalents)
Effectively promotes transmetalation and is compatible with the carboxylic acid.
Solvent
1,4-Dioxane / H₂O (4:1)
Good solubilizing properties for both organic and inorganic reagents.
Temperature
80 - 100 °C
Provides sufficient thermal energy to overcome activation barriers.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation and degradation of the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol outlines a reliable procedure for the coupling reaction based on the optimized parameters discussed above.
Caption: A high-level overview of the experimental workflow.
Reaction Setup: To a dry round-bottom flask, add 3-methyl-2-iodobenzoic acid (1.0 eq), oxazole-2-boronic acid pinacol ester (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.03 eq), and SPhos (0.06 eq).
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Degas the 1,4-dioxane and water by bubbling the inert gas through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.
Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully acidify the mixture to a pH of ~3-4 with 1 M HCl. This will protonate the carboxylic acid product, making it soluble in the organic phase.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-methyl-2-(oxazol-2-yl)benzoic acid.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Base is hydrated or poor quality.4. Reaction temperature is too low.
1. Ensure a proper inert atmosphere; use fresh catalyst/ligand.2. Degas solvents thoroughly before use.3. Use freshly opened or dried anhydrous base.4. Increase temperature to 100-110 °C (reflux).
Formation of Homocoupled Byproduct
Excessively fast oxidative addition relative to transmetalation.
Decrease catalyst loading slightly. Ensure the base is fully dissolved or well-suspended.
Protodeboronation of Boronic Ester
1. Presence of excess water or acid.2. Prolonged reaction time at high temperature.
1. Use anhydrous solvents and base.2. Monitor the reaction closely and stop it once the starting material is consumed.
Hydrodehalogenation (Loss of Iodide)
Side reaction from the palladium-hydride species.
Ensure the reaction is not overheated and that the inert atmosphere is maintained.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the synthesis of 3-methyl-2-(oxazol-2-yl)benzoic acid. By carefully selecting a bulky, electron-rich phosphine ligand such as SPhos in combination with a Pd(OAc)₂ catalyst and a K₃PO₄ base, the challenges posed by steric hindrance and the presence of a carboxylic acid can be effectively overcome. The protocol detailed herein provides a robust and reproducible starting point for researchers in drug discovery and organic synthesis, enabling efficient access to this valuable molecular scaffold.
References
Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
National Center for Biotechnology Information. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PubMed Central. [Link]
National Center for Biotechnology Information. (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
ResearchGate. (2014). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. [Link]
Royal Society of Chemistry. (2016). Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP. RSC Publishing. [Link]
Universität Rostock. Synthesis of functionalized heterocycles via palladium catalyzed cross-coupling reactions. RosDok. [Link]
National Center for Biotechnology Information. (2018). Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides: chemoselective pathway to oxazoles and thiazoles. PubMed Central. [Link]
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
Royal Society of Chemistry. (2017). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers. [Link]
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
Baghdad Science Journal. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. [Link]
Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Methyl 2-Iodobenzoate in Chemical Synthesis. [Link]
ResearchGate. (2011). Stille coupling of methyl-2-iodobenzoate with 2-(tributylstannyl)thiophene. [Link]
MDPI. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Molbank. [Link]
Application Note: Reagents for the Cyclization to Form 3-Methyl-2-(oxazol-2-yl)benzoic acid
Abstract This technical guide provides a comprehensive overview of the synthetic strategy, reagent selection, and detailed protocols for the preparation of 3-Methyl-2-(oxazol-2-yl)benzoic acid. This compound serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic strategy, reagent selection, and detailed protocols for the preparation of 3-Methyl-2-(oxazol-2-yl)benzoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the critical cyclodehydration step required to form the oxazole ring from an N-acyl aminobenzoic acid precursor. We present a comparative analysis of various cyclizing agents, a detailed mechanistic explanation, and robust, step-by-step protocols designed for reproducibility and scalability in a research setting.
Introduction and Synthetic Strategy
Oxazole-containing aromatic carboxylic acids are privileged scaffolds in drug discovery, appearing in anti-inflammatory, anti-epileptic, and muscle relaxant medications.[1] The title compound, 3-Methyl-2-(oxazol-2-yl)benzoic acid, is a key intermediate for accessing more complex molecular architectures.
The most reliable and common synthetic route involves a two-step sequence starting from commercially available 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[2][3][4] The strategy is as follows:
Acylation: The amino group of 2-amino-3-methylbenzoic acid is acylated to form the corresponding N-acyl derivative. For the synthesis of the target molecule where the oxazole ring is unsubstituted at position 5, formylation is the required acylation step.
Cyclodehydration: The resulting 2-(formylamino)-3-methylbenzoic acid undergoes an intramolecular cyclization and dehydration to yield the target oxazole. This step is the focus of this guide, as the choice of reagent is critical for achieving high yield and purity.
This overall workflow is a variation of the well-established Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclodehydration of α-acylamino carbonyl compounds.[5][6]
Caption: Overall synthetic workflow for 3-Methyl-2-(oxazol-2-yl)benzoic acid.
Reagent Selection for Cyclodehydration
The conversion of the N-formyl precursor to the oxazole ring requires a dehydrating agent to facilitate the intramolecular cyclization. While numerous reagents can achieve this transformation, they vary significantly in reactivity, required conditions, and side-product profiles.[7] The ideal reagent should be potent enough to drive the reaction to completion but mild enough to avoid degradation of the starting material or product.
Table 1: Comparison of Common Cyclodehydration Reagents
Reagent
Typical Conditions
Advantages
Disadvantages & Safety Considerations
Phosphorus Oxychloride (POCl₃)
Pyridine or DMF, 0 °C to 100 °C
Highly effective, readily available, drives reaction to completion.
Highly corrosive and water-reactive. Vilsmeier-Haack formylation can be a side reaction if DMF is used with electron-rich substrates.[8]
Thionyl Chloride (SOCl₂)
Reflux in inert solvent (e.g., Toluene, DCE)
Potent, inexpensive, volatile byproducts (SO₂, HCl) are easily removed.
Highly corrosive, toxic, and moisture-sensitive. Can lead to chlorination of the carboxylic acid.
Polyphosphoric Acid (PPA)
100-160 °C, neat
Good for less reactive substrates, acts as both solvent and catalyst.
High temperatures required, viscous nature makes workup difficult, can lead to lower yields than other methods.[8][9]
Expensive, highly corrosive, and moisture-sensitive.
Burgess Reagent
THF, Reflux
Very mild conditions, high functional group tolerance.
Expensive, requires anhydrous conditions.
PPh₃ / I₂ / Et₃N
Acetonitrile or THF, 0 °C to RT
Mild, non-acidic conditions, suitable for sensitive substrates.[10]
Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.
For this specific transformation, Phosphorus Oxychloride (POCl₃) in a non-participating solvent like pyridine or acetonitrile offers a robust and cost-effective balance of reactivity and yield.
Mechanism of POCl₃-Mediated Cyclodehydration
The Robinson-Gabriel synthesis proceeds via an acid-catalyzed mechanism.[6] When using POCl₃, the reaction is thought to proceed through the following key steps:
Activation of the Amide: The lone pair on the formyl oxygen atom attacks the electrophilic phosphorus atom of POCl₃, forming a highly activated intermediate.
Intramolecular Cyclization: The carboxylic acid oxygen acts as an intramolecular nucleophile, attacking the activated formyl carbon. This forms a five-membered ring intermediate.
Dehydration and Aromatization: A series of elimination steps, facilitated by a base (like pyridine), removes water and the phosphorus-containing byproduct, leading to the formation of the aromatic oxazole ring.
Caption: Simplified mechanism of POCl₃-mediated oxazole formation.
Detailed Experimental Protocols
Safety Precaution: These procedures involve corrosive and moisture-sensitive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of Precursor - 2-(Formylamino)-3-methylbenzoic acid
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol).
Reaction: Add formic acid (100 mL, 98%) to the flask. The mixture may not fully dissolve initially.
Heating: Gently heat the mixture to reflux (approx. 100-110 °C) with stirring. The solids will dissolve as the reaction progresses.
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring. A white precipitate will form.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual formic acid.
Drying: Dry the white solid under vacuum at 50 °C to a constant weight. The product is typically of sufficient purity for the next step. (Expected yield: 10.5-11.5 g, 89-97%).
Protocol 2: Cyclodehydration using POCl₃ to yield 3-Methyl-2-(oxazol-2-yl)benzoic acid
Preparation: To a 250 mL three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 2-(formylamino)-3-methylbenzoic acid (10.0 g, 55.8 mmol) and anhydrous pyridine (100 mL).
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
Reagent Addition: Add phosphorus oxychloride (POCl₃) (6.2 mL, 67.0 mmol, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C. Stir at this temperature for 2-4 hours. Monitor the reaction progress by TLC.
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly.
Extraction: The aqueous mixture will be acidic. Extract the product with ethyl acetate (3 x 150 mL).
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (2 x 100 mL), and finally with brine (1 x 100 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.[11][12][13]
Troubleshooting and Optimization
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield / Incomplete Reaction
Insufficiently potent dehydrating agent; reaction time or temperature too low; moisture in the reaction.
Ensure anhydrous conditions. Increase reaction time or temperature moderately. Consider a more potent reagent like SOCl₂ if POCl₃ is ineffective.[10]
Formation of Tar / Dark Color
Reaction temperature is too high, causing decomposition; strong acidic conditions.
Reduce reaction temperature. Use a milder reagent like TFAA or the PPh₃/I₂ system.[10] Monitor reaction to avoid prolonged heating after completion.
Difficult Purification
Byproducts from side reactions (e.g., Vilsmeier-Haack); residual phosphorus byproducts.
For POCl₃/DMF, switch to a different solvent to avoid formylation.[8] Ensure a thorough aqueous workup to remove water-soluble impurities. Column chromatography may be necessary if recrystallization fails.[13]
Product Hydrolysis
Presence of water during workup or storage, especially under acidic or basic conditions.
Ensure the workup is performed efficiently. Dry the final product thoroughly and store it in a desiccator.
Conclusion
The synthesis of 3-Methyl-2-(oxazol-2-yl)benzoic acid is efficiently achieved through a two-step process involving formylation of 2-amino-3-methylbenzoic acid followed by a robust cyclodehydration. Phosphorus oxychloride (POCl₃) stands out as a reliable and effective reagent for the critical cyclization step. By carefully controlling reaction conditions and following the detailed protocols and troubleshooting advice provided in this guide, researchers can consistently obtain high yields of the desired product, enabling further exploration in drug development and materials science.
References
Brandstätter, M., Roth, F., & Luedtke, N. W. (2015). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry, 80(1), 40–51. [Link]
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90, 3727-3732. [Link]
Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 273-286. [Link]
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
The Royal Society of Chemistry. (2018). Aza-Claisen rearrangement as a key step in synthesis of specialized anilines used in production of efficient ethenolysis catalysts. [Link]
Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
Slideshare. (n.d.). Oxazole - Synthesis, Reactions, and Medicinal uses. [Link]
Slideshare. (n.d.). Oxazole - Synthesis, Reactions, and Medicinal uses. [Link]
Google Patents. (n.d.).
Google Patents. (n.d.).
Google Patents. (n.d.). Preparation method of 3-methyl-2-aminobenzoic acid.
National Center for Biotechnology Information. (n.d.). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. [Link]
Google Patents. (n.d.).
National Center for Biotechnology Information. (n.d.). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. [Link]
ResearchGate. (2025). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. [Link]
Technical Support Center: Resolving Solubility Challenges of 3-Methyl-2-(oxazol-2-yl)benzoic acid
Welcome to the technical support center for 3-Methyl-2-(oxazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Methyl-2-(oxazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues that may be encountered during experimentation.
Understanding the Molecule: A Structural Perspective on Solubility
3-Methyl-2-(oxazol-2-yl)benzoic acid is a complex organic molecule with distinct structural features that influence its solubility. A proactive understanding of its chemical nature is the first step in troubleshooting.
The Benzoic Acid Moiety: The carboxylic acid group is the primary driver of pH-dependent solubility. At physiological and acidic pH, the carboxylic acid will be largely protonated, rendering the molecule less polar and thus less soluble in aqueous media.[1][2][3] As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt.[4]
The Oxazole Ring: The oxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen.[5][6] This moiety contributes to the overall aromaticity and planarity of the molecule.[5] While the heteroatoms can participate in hydrogen bonding, the overall contribution of the oxazole ring to aqueous solubility is often modest and can be outweighed by the hydrophobic nature of the fused ring system.
The Methyl Group: The methyl substituent on the benzene ring increases the lipophilicity (oil-loving nature) of the molecule, which generally decreases its solubility in aqueous solutions.
Predicted Solubility Profile:
Based on these structural components, 3-Methyl-2-(oxazol-2-yl)benzoic acid is predicted to be a poorly water-soluble compound, particularly at acidic to neutral pH.[4] Its solubility is expected to increase significantly in basic conditions due to the formation of the carboxylate salt.[4] It is likely to be more soluble in organic solvents.[4]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here we address common questions and provide a systematic approach to resolving solubility challenges.
Q1: My compound won't dissolve in aqueous buffers at neutral pH. What should I do?
This is an expected behavior for this molecule due to the protonated state of the carboxylic acid. Here’s a step-by-step troubleshooting workflow:
Workflow for Aqueous Solubility Enhancement
Caption: Troubleshooting workflow for aqueous solubility.
Step-by-Step Protocol: pH-Based Solubilization
Determine the pKa: If the pKa of 3-Methyl-2-(oxazol-2-yl)benzoic acid is unknown, a reasonable starting estimate based on benzoic acid (pKa ~4.2) is appropriate.[7]
Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 9.0.
Titration Method:
Accurately weigh a small amount of the compound into a vial.
Add a small, measured volume of the buffer.
Stir vigorously and observe for dissolution.
If the compound does not dissolve, incrementally add a dilute solution of a base (e.g., 0.1 M NaOH) while monitoring the pH.
Record the pH at which the compound fully dissolves. This provides an empirical understanding of the required pH for solubilization.
Causality: By increasing the pH above the pKa of the carboxylic acid, you shift the equilibrium towards the deprotonated, anionic carboxylate form. This ionized form has significantly greater electrostatic interactions with water molecules, leading to increased aqueous solubility.[1]
Q2: I need to dissolve the compound in an organic solvent for a reaction or assay. Which solvent should I choose?
The choice of organic solvent will depend on the specific requirements of your experiment.
Recommended Organic Solvents:
Solvent
Rationale
Dimethyl Sulfoxide (DMSO)
A powerful aprotic solvent capable of dissolving a wide range of organic compounds.[4] It is a good first choice for creating stock solutions.
Dimethylformamide (DMF)
Similar to DMSO, DMF is a polar aprotic solvent that can effectively solubilize many organic molecules.
Alcohols (Methanol, Ethanol)
These protic solvents can interact with the carboxylic acid and oxazole moieties, aiding in dissolution.
Acetonitrile
A polar aprotic solvent commonly used in chromatography and as a reaction solvent.
Weigh Compound: Accurately weigh 1-5 mg of 3-Methyl-2-(oxazol-2-yl)benzoic acid into several small vials.
Add Solvent: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent.
Observe and Agitate: Vortex or sonicate the vials for a set period (e.g., 5-10 minutes).
Assess Solubility: Visually inspect for complete dissolution. If the compound dissolves, you can calculate the approximate solubility in mg/mL. If not, you can incrementally add more solvent to determine the saturation point.
Q3: I’ve tried pH adjustment, but the solubility is still too low for my desired concentration. What are my next options?
When pH adjustment alone is insufficient, several formulation strategies can be employed to enhance solubility.
Advanced Solubilization Techniques
Cosolvents: The addition of a water-miscible organic solvent, or cosolvent, can increase the solubility of poorly soluble compounds.[8][9][10][11][12] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][9]
Mechanism: Cosolvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules.[11]
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[1] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[1][9] Examples include Polysorbate 80 (Tween 80) and sodium lauryl sulfate.[9]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes with poorly soluble drugs, where the drug molecule is encapsulated within the hydrophobic core, thereby increasing its solubility in water.[9][13][14]
Logical Flow for Advanced Solubilization
Caption: Advanced solubilization strategies.
Q4: My compound is intended for in vivo studies, and I'm concerned about the tolerability of the formulation. What are some biocompatible options?
For in vivo applications, the choice of excipients is critical.
Generally well-tolerated and effective at increasing solubility.[9][13]
Lipid-Based Formulations
Self-emulsifying drug delivery systems (SEDDS)
These are isotropic mixtures of oils, surfactants, and cosolvents that form fine emulsions in aqueous media.[14] They can significantly enhance the oral bioavailability of poorly soluble drugs.[14][15]
Q5: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is rapidly decreased, and the aqueous buffer cannot maintain the solubility of the compound.
Strategies to Prevent Precipitation:
Slower Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.
Pre-warm the Buffer: Gently warming the aqueous buffer can sometimes increase the solubility of the compound.
Use an Intermediate Solvent: Dilute the DMSO stock into a solvent that is miscible with both DMSO and water, such as ethanol or propylene glycol, before adding it to the final aqueous buffer.
Incorporate Solubilizers: Prepare the aqueous buffer with a suitable solubilizing agent (e.g., a surfactant or cyclodextrin) before adding the DMSO stock.
Q6: For solid dosage form development, what are the most promising strategies to improve dissolution and bioavailability?
For solid formulations, enhancing the dissolution rate is key to improving bioavailability.
Salt Formation: Creating a salt of the carboxylic acid with a suitable counterion is a common and effective method to increase solubility and dissolution rate.[16][17][18][19][20][21] The choice of the counterion can significantly impact the physicochemical properties of the resulting salt.[17]
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) state within a polymer matrix.[22][23][24][25][26] The amorphous form has a higher energy state than the crystalline form, leading to increased solubility and faster dissolution.[22][23] ASDs can be prepared by methods such as spray drying or hot-melt extrusion.[22][23][24]
Workflow for Solid Dosage Form Development
Caption: Solid dosage form development workflow.
References
Overcoming Challenges in Carboxylic Acid Drug Formulations.
Cosolvent - Wikipedia.
Solubility enhancement with amorphous solid dispersions. Seppic.
Spray Drying: Solving solubility issues with amorphous solid dispersions.
Optimization of amorphous solid dispersion techniques to enhance solubility of febuxost
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
Excipients for Solubility Enhancement of Parenteral Formul
Excipients for solubility and bioavailability enhancement - G
Solubilizer Excipients - Protheragen.
Cosolvent and Complex
Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Taylor & Francis.
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC.
Cosolvent – Knowledge and References - Taylor & Francis.
Solvents & Co-solvents for Pharmaceutical Applic
Improving API Solubility using API Processing - Sigma-Aldrich.
Ask A Formulator: How Do You Solubilize An API Th
The first FDA-approved pharmaceutical salts for key carboxyl
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC.
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
Direct imaging of the dissolution of salt forms of a carboxylic acid drug - PubMed.
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press.
Oxazole-Based Molecules in Anti-viral Drug Development.
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Public
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - MDPI.
API solubility as a function of pH, at several temperatures - ResearchG
Improving solubility and acceler
(PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability - Benchchem.
Chemical Properties of Benzoic acid, (3-methylphenyl)methyl ester - Cheméo.
Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids - International Journal of Advanced Research (IJAR).
Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents | Chemical Science Intern
Technical Support: Stability & Reactivity of 3-Methyl-2-(oxazol-2-yl)benzoic Acid
Diagnostic & Mechanistic Insight The Core Problem: Why is your molecule losing CO₂? Users frequently report a mass loss of 44 Da (M-44) during the handling of 3-Methyl-2-(oxazol-2-yl)benzoic acid .
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic & Mechanistic Insight
The Core Problem: Why is your molecule losing CO₂?
Users frequently report a mass loss of 44 Da (M-44) during the handling of 3-Methyl-2-(oxazol-2-yl)benzoic acid . This is not a random degradation; it is a predictable thermal decarboxylation driven by the specific ortho-heteroaryl architecture.
The Mechanism (Hammick-like Pathway):
Unlike simple benzoic acids, your molecule contains a basic nitrogen atom in the oxazole ring ortho to the carboxylic acid.
Zwitterion Formation: The oxazole nitrogen can abstract a proton (intramolecularly or from solution), creating a zwitterionic species.
Steric Acceleration: The 3-methyl group is critical. It exerts steric strain on the carboxylate, twisting it out of planarity with the benzene ring. Decarboxylation relieves this steric strain.
Ylide Stabilization: Upon loss of CO₂, the resulting negative charge at the C1 position is stabilized by the electron-withdrawing oxazole ring (acting similarly to a pyridine in the Hammick reaction).
Visualization: The Decarboxylation Trap
The following diagram illustrates the transition state you must avoid.
Figure 1: Mechanistic pathway of decarboxylation driven by the ortho-oxazole moiety and steric relief.
Critical Troubleshooting (FAQs)
Q1: I see decarboxylation even during vacuum drying. How should I store this compound?
Answer: Never heat the free acid to dry it.
The free acid form is thermodynamically primed to decarboxylate at elevated temperatures (>40°C).
Solution: Convert the acid to a salt (Sodium or Potassium) for long-term storage. The carboxylate anion (COO⁻) lacks the proton required for the zwitterionic transition state, rendering it significantly more stable.
Protocol: Isolate as the Na-salt by treating with 1.0 eq NaOH in MeOH, then evaporate at low temperature.
Q2: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride?
Answer:Absolutely not.
Refluxing in SOCl₂ is the "perfect storm" for decarboxylation: high heat + highly acidic byproducts (HCl).
Observation: Users typically isolate a dark oil that is 100% decarboxylated material (3-methyl-2-(oxazol-2-yl)benzene).
Alternative: If you must use an acid chloride, generate it using Oxalyl Chloride/DMF in DCM at 0°C to -10°C , and use it immediately without isolation.
Q3: Which coupling agent is safest for amide bond formation?
Answer: T3P (Propylphosphonic anhydride) or HATU/EDC at low temperature.
Recommendation: T3P is superior because it operates well in ethyl acetate (a safe solvent) and does not require the generation of a highly reactive acyl halide species that is prone to collapse.
Optimized Experimental Protocols
These protocols are adapted from high-fidelity process chemistry developed for homologous scaffolds (e.g., Suvorexant intermediates) where ortho-heteroaryl stability is paramount.
Protocol A: Safe Amide Coupling (T3P Method)
Best for: Minimizing thermal exposure and avoiding acidic activation.
Parameter
Specification
Rationale
Solvent
Ethyl Acetate or 2-MeTHF
Aprotic, allows easy workup.
Base
DIPEA or NMM (3.0 eq)
CRITICAL: Must keep the system basic to prevent protonation of the oxazole.
Coupling Agent
T3P (50% in EtOAc, 1.5 eq)
Low exotherm; scavenges water.
Temperature
0°C (Addition) → 20°C (Reaction)
Prevents thermal activation of decarboxylation.
Step-by-Step:
Dissolve 3-Methyl-2-(oxazol-2-yl)benzoic acid (1.0 eq) and the amine partner (1.1 eq) in Ethyl Acetate (10 V).
Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.
Quench: Add saturated NaHCO₃ (cold). Do not use HCl for the first wash.
Protocol B: "Cold" Acid Chloride Generation
Best for: Sterically hindered amines that fail with T3P/HATU.
Step-by-Step:
Suspend the acid (1.0 eq) in anhydrous DCM (15 V) under Nitrogen.
Add catalytic DMF (2-3 drops).
Cool strictly to -10°C (Ice/Salt bath).
Add Oxalyl Chloride (1.2 eq) dropwise over 30 mins. Gas evolution (CO/CO₂) will occur—distinguish this from decarboxylative CO₂ by monitoring temperature (decarboxylation is usually endothermic or thermally neutral, but reaction is exothermic).
Stir at 0°C for 1 hour. Do not reflux.
Use the solution immediately for the subsequent coupling step (add amine/base directly to this solution).
Decision Logic for Reaction Planning
Use this flowchart to select the correct activation method based on your specific synthesis needs.
Figure 2: Decision matrix for coupling conditions to minimize decarboxylation risk.
References
General Mechanism of Decarboxylation:
Ashworth, I. W., et al. "The Mechanism of the Decarboxylation of ortho-Substituted Benzoic Acids." Journal of Organic Chemistry, 2022.
(Generalized mechanism for Hammick-type reactions)
Suvorexant Process Chemistry (Homologous Scaffold):
Mangion, I. K., et al. "Synthesis of Suvorexant."[1] Organic Process Research & Development, 2011.
Note: Describes the handling of the 5-methyl-2-(triazol-2-yl)benzoic acid analog, establishing the "cold activation" protocols.
T3P Coupling Advantages:
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
Hammick Reaction Context:
Dyson, P., et al. "The Hammick Reaction."[2] Comprehensive Organic Name Reactions and Reagents, 2010.
Technical Guide: Metal Catalyst Remediation for 3-Methyl-2-(oxazol-2-yl)benzoic Acid
The following technical guide addresses the remediation of metal catalyst residues (specifically Copper and Palladium) from 3-Methyl-2-(oxazol-2-yl)benzoic acid . This molecule is a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the remediation of metal catalyst residues (specifically Copper and Palladium) from 3-Methyl-2-(oxazol-2-yl)benzoic acid .
This molecule is a critical intermediate in the synthesis of orexin receptor antagonists like Suvorexant (Belsomra). Its structural features—an ortho-substituted benzoic acid adjacent to a basic oxazole ring—create a "pincer" effect that chelates transition metals with high affinity, making standard purification insufficient.[1]
[1]
The Chelation Challenge
Before attempting remediation, it is critical to understand why metals persist.[1] This molecule acts as a bidentate N,O-ligand.[1] The oxazole nitrogen and the carboxylate oxygen (or the acid carbonyl) form a stable chelate ring with metals like Copper (Cu) and Palladium (Pd).
The Trap: Standard brine or water washes fail because the metal-product complex (
) is often more stable than the metal-water complex.[1]
The Solution: You must introduce a "competitor" ligand with a higher affinity (
) or disrupt the chelation via pH manipulation.[1]
Chelation Mechanism & Disruption Strategy
Figure 1: Mechanism of metal retention and the logic behind ligand displacement strategies.[1]
Diagnostic & Protocol Selection
Identify your contaminant source to select the correct protocol.
Contaminant
Visual Indicator
Primary Source
Recommended Protocol
Copper (Cu)
Blue/Green tint in organic layer
Cu-catalyzed oxazole formation (e.g., from amide/alkyne)
Protocol A (Chelating Wash)
Palladium (Pd)
Grey/Black particulates; Brown oil
Pd-catalyzed cross-coupling (e.g., Suzuki/Stille)
Protocol B (Adsorption/Scavenging)
Ruthenium (Ru)
Dark brown/black; Metallic sheen
C-H activation catalysis
Protocol B (specialized scavengers)
Protocol A: Copper Removal (The "Ligand Wash" Method)
Best for: Removing homogeneous copper species coordinated to the oxazole.
Theory: Simple acid washes are ineffective because the protonated oxazole can still trap Cu salts as ion pairs. You must use a water-soluble chelator that binds Cu stronger than the oxazole.
Reagents
EDTA Solution (0.5 M): Dissolve disodium EDTA in water; adjust pH to 8–9 with NaOH (crucial: EDTA is most active as a polyanion at basic pH).[1]
Ammonium Chloride (sat. aq.): For initial bulk removal.
Step-by-Step Workflow
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or isopropyl acetate are preferred over DCM for environmental reasons).
The Ammonia Strip: Wash the organic layer with saturated aqueous NH₄Cl mixed with NH₄OH (9:1 ratio).
Best for: Removing Pd(0) nanoparticles and Pd(II) complexes.[1]
Theory: Pd often exists as colloidal nanoparticles ("Pd black") that pass through filters.[1] Functionalized silica or activated carbon is required to physically bind these species.
Acidify to precipitate the product. The Cu stays with the EDTA in the water.
Q2: ICP-MS shows Pd levels dropped from 1000 ppm to 200 ppm, but I need <10 ppm.
A: Single-pass treatments often plateau.
Fix: Use a Hybrid Approach .
Perform a carbon treatment (Darco KB) first to remove bulk Pd(0).[1]
Follow with a silica-bound scavenger (SiliaMetS TMT) for the "polish" step to catch soluble Pd(II).[1]
Tip: Ensure your solvent doesn't compete. Avoid coordinating solvents like Pyridine or DMF during the scavenging step; stick to MeOH or THF.
Q3: Can I use L-Cysteine instead of expensive silica scavengers?
A: Yes. L-Cysteine is highly effective for Pd removal.
Protocol: Dissolve product in a water-miscible solvent (e.g., THF). Add an aqueous solution of L-Cysteine (10–20 eq relative to Pd).[1] Stir at 50°C for 1 hour. The Pd-Cysteine complex usually precipitates or remains in the aqueous phase during subsequent workup.
Q4: The product is oiling out during the acid precipitation step.
A: This traps impurities.
Fix: Slow down the acidification.
Seed the solution with pure crystals once the pH reaches ~6.
Add HCl dropwise over 1 hour.
Ensure rapid stirring to prevent local high-acidity zones that cause rapid oiling.
References
Suvorexant Synthesis & Intermediates
Title: Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.[1][3]
Source: Chinese Chemical Letters (via ResearchGate/ScienceDirect).[1]
Welcome to the Oxazole Chemistry Support Hub. While 1,3-oxazoles are generally considered aromatic and stable, they possess a "Dr. Jekyll and Mr. Hyde" personality depending on their substitution pattern and the pH of their environment.
In acidic media, the oxazole ring acts as a weak base (
). Protonation at the nitrogen atom disrupts the aromaticity, rendering the C2 and C5 positions highly electrophilic. This guide addresses the critical failure modes—specifically acid-catalyzed hydrolysis and the Cornforth rearrangement —and provides validated protocols to mitigate them.
Module 1: Diagnostic & Triage
Use this section to identify why your compound is degrading.
Q1: Why is my oxazole disappearing during acidic workup (HCl/TFA)?
Diagnosis: You are likely observing acid-catalyzed ring opening (hydrolysis) .
Unlike furans or thiophenes, the oxazole nitrogen is basic. Upon protonation, the ring becomes susceptible to nucleophilic attack by water, usually at the C2 or C5 position. This results in the formation of an acyclic
-acylamino ketone or amide.
Risk Factors:
Unsubstituted C2 Position: If C2 is a proton (
), the ring is significantly more labile.
Electron-Donating Groups (EDGs): While EDGs make the ring more electron-rich, they also increase the basicity of the nitrogen, facilitating the initial protonation step which is the gateway to hydrolysis.
Aqueous Acid: Anhydrous acids (e.g., HCl in dioxane) are often tolerated, but the presence of water drives the equilibrium toward the open-chain form.
Q2: I see a new isomer with the same mass. What happened?
Diagnosis: If you have a carbonyl group (acyl, ester, amide) at the C4 position, you have triggered the Cornforth Rearrangement .
In the presence of acid (or heat), 4-acyloxazoles can rearrange to 5-acyloxazoles via a nitrile ylide intermediate.[1] This is an equilibrium process that favors the more stable isomer.
Visual Analysis: The Failure Mechanism
The following diagram illustrates the kinetic pathway of acid-catalyzed hydrolysis.
Figure 1: Mechanism of acid-catalyzed oxazole hydrolysis.[2] Protonation activates the ring for water attack, leading to cleavage.
Module 2: Synthetic Troubleshooting
Actionable solutions for synthesis and purification.
Scenario A: Peptide Synthesis (TFA Cleavage)
Issue: You need to cleave a Boc group or remove a peptide from resin using TFA, but the oxazole is degrading.
Solution Protocol:
Scavenger Optimization: High concentrations of cation scavengers (TIPS, thioanisole) are standard, but ensure water content is minimized if your oxazole is C2-unsubstituted.
Temperature Control: Perform the cleavage at 0°C rather than room temperature. Hydrolysis kinetics are highly temperature-dependent.
Try: 4M HCl in Dioxane (Anhydrous). This removes the Boc group without introducing the nucleophile (water) required to open the ring.
Scenario B: Workup & Purification
Issue: Product degrades on the silica column or during extraction.
Solution Protocol:
Buffer the Silica: Standard silica gel is slightly acidic (pH 5-6). For sensitive oxazoles, pretreat the column with 1% Triethylamine (Et3N) in hexanes to neutralize surface silanols.
Avoid Strong Acid Washes: Do not wash organic layers with 1M HCl. Use saturated NH4Cl (pH ~4.5) or citrate buffer (pH 5-6) instead.
Data: Substituent Stability Matrix
Use this table to predict the stability of your specific analog in 1M aqueous acid.
Substituent Pattern
Electronic Effect
Acid Stability Risk
Recommendation
C2-H (Unsubstituted)
Neutral
High
Avoid aq. acid; use anhydrous conditions.
C2-Alkyl (Methyl/Ethyl)
Weak Donor
Moderate
Stable to brief acid wash; unstable to reflux.
C2-Aryl (Phenyl)
Conjugation
Low
Generally stable; suitable for standard workups.
C2-EWG (CF3, COOR)
Withdrawal
Very Low
Highly stable (N is less basic).
C4-Acyl (COR)
Withdrawal
Rearrangement
Watch for Cornforth Rearrangement (Isomerization).
Module 3: Experimental Protocols
Standard Acid Stability Assay (SASA)
Run this assay before committing valuable material to a scale-up.
Objective: Quantitatively determine the
of your oxazole in acidic media.
Reagents:
Compound X (1 mg)
Solvent A: Acetonitrile or Methanol (HPLC grade)
Solvent B: 0.1 M HCl (aq) or 10% TFA in Water
Internal Standard: Naphthalene (inert to acid)
Workflow:
Dissolve: Prepare a 1 mM solution of Compound X and Internal Standard in Solvent A.
Initiate: Add an equal volume of Solvent B. Final concentration is 0.5 mM.
Incubate: Hold at 25°C (simulate benchtop) or 37°C (simulate stomach).
Monitor: Inject onto HPLC/UPLC at
.
Calculate: Plot
vs. time. The slope gives .
Acceptance Criteria:
Stable: >95% remaining after 24h.
Labile: <50% remaining after 4h. Action: Modify structure (add steric bulk at C2) or change synthetic route.
Visual Workflow: Troubleshooting Decision Tree
Figure 2: Decision matrix for troubleshooting oxazole instability.
References
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]
Key Insight: Establishes protocols for oxazole synthesis and stability in peptide contexts.
Dewar, M. J., & Turchi, I. J. (1974).[4][5][6] Cornforth rearrangement. Journal of the American Chemical Society, 96(19), 6148-6152. [Link]
Key Insight: Definitive mechanistic study of the rearrangement of 4-acyloxazoles in acidic/thermal conditions.
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. [Link]
Key Insight: Comprehensive reference on oxazole reactivity, including hydrolysis kinetics.
Key Insight: Practical industrial guidelines for handling oxazoles in drug discovery workflows.
A Guide to the Structural Elucidation of 3-Methyl-2-(oxazol-2-yl)benzoic acid: A Comparative Analysis of 1H NMR and Other Spectroscopic Techniques
For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a critical cornerstone of any research endeavor. In this guide, we delve into the structural analysis of 3...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a critical cornerstone of any research endeavor. In this guide, we delve into the structural analysis of 3-Methyl-2-(oxazol-2-yl)benzoic acid, a molecule of interest in medicinal chemistry. Our primary focus will be the interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a powerful tool for elucidating the fine details of molecular architecture.
This guide is structured to provide not just a theoretical overview, but also practical insights into the experimental workflow. We will begin with a detailed, predicted interpretation of the 1H NMR spectrum of our target molecule, drawing upon fundamental principles and data from analogous structures. Subsequently, we will present a comparative analysis with two other widely used spectroscopic techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. This comparative approach aims to equip the reader with a comprehensive understanding of the strengths and limitations of each method in the context of small molecule characterization.
The Predicted 1H NMR Spectrum of 3-Methyl-2-(oxazol-2-yl)benzoic acid: A Step-by-Step Interpretation
The structure of 3-Methyl-2-(oxazol-2-yl)benzoic acid presents several distinct proton environments that we will analyze systematically.
Figure 1: Molecular structure of 3-Methyl-2-(oxazol-2-yl)benzoic acid with key proton environments highlighted.
Predicted Chemical Shifts and Multiplicities:
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
COOH
10.0 - 13.0
Singlet (broad)
-
The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, which can exchange with D2O.[1]
H-6
7.9 - 8.1
Doublet
Jortho ≈ 7-9
This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It will be split by the adjacent H-5.[1][2]
H-4
7.5 - 7.7
Doublet
Jortho ≈ 7-9
This proton is ortho to the methyl group and meta to the carboxylic acid. It will be split by the adjacent H-5.
H-5
7.3 - 7.5
Triplet
Jortho ≈ 7-9
This proton is coupled to both H-4 and H-6, resulting in a triplet (or more accurately, a doublet of doublets that may appear as a triplet).
H-5' (oxazole)
7.8 - 8.0
Singlet
-
Protons on the oxazole ring are in an aromatic environment. The H-5' proton is generally found in this region.[3][4]
H-4' (oxazole)
7.2 - 7.4
Singlet
-
The H-4' proton of the oxazole ring typically appears slightly upfield compared to the H-5' proton.[3][4]
CH3
2.4 - 2.6
Singlet
-
The methyl group protons are attached to the aromatic ring and will appear as a singlet in a typical chemical shift range for aryl methyl groups.
Rationale for Predictions:
Aromatic Protons (Benzoic Acid Ring): The chemical shifts of the protons on the benzoic acid ring are influenced by the electronic effects of the three substituents: the electron-withdrawing carboxylic acid and oxazole groups, and the electron-donating methyl group. Electron-withdrawing groups deshield ortho and para protons, shifting their signals downfield, while electron-donating groups shield these protons, shifting them upfield.[5] The coupling pattern arises from through-bond interactions with neighboring protons, with ortho coupling (Jortho) typically being the largest (7-9 Hz).[1][2]
Oxazole Ring Protons: The oxazole ring is an aromatic heterocycle, and its protons resonate in the aromatic region of the spectrum.[3] The exact chemical shifts can be influenced by the electronic nature of the substituent at the 2-position (the benzoic acid moiety).
Methyl Protons: The methyl group is attached to the aromatic ring and is relatively shielded, appearing as a singlet in the upfield region of the aromatic spectrum.
Carboxylic Acid Proton: The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding. Its signal is often broad and can be confirmed by its disappearance upon the addition of a drop of D2O to the NMR tube.[1]
Experimental Protocol for 1H NMR Analysis
A robust and reproducible experimental protocol is paramount for obtaining high-quality NMR data.
Figure 2: A typical workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 3-Methyl-2-(oxazol-2-yl)benzoic acid.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial. The choice of solvent is crucial as it can influence chemical shifts.
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for calibration.
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
"Lock" the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the Free Induction Decay (FID).
Data Processing:
Perform a Fourier transform on the FID to convert the time-domain signal into a frequency-domain spectrum.
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Integrate the area under each peak. The integration values are proportional to the number of protons giving rise to that signal.
Comparative Analysis with Alternative Spectroscopic Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare 1H NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of 3-Methyl-2-(oxazol-2-yl)benzoic acid.
Feature
1H NMR Spectroscopy
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Information Provided
Detailed information about the carbon-hydrogen framework, including connectivity, proton environments, and stereochemistry.[6][7]
Provides the molecular weight of the compound and information about its fragmentation pattern, which can help identify structural motifs.[8][9]
Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[10][11]
Strengths for this Molecule
- Unambiguously determines the number of different proton types. - Reveals the connectivity of the aromatic protons through coupling patterns. - Confirms the presence and relative positions of the methyl and carboxylic acid groups.
- Precisely determines the molecular weight, confirming the elemental composition. - Fragmentation patterns can corroborate the presence of the benzoic acid and oxazole rings.
- Confirms the presence of the carboxylic acid (O-H and C=O stretches). - Shows characteristic C=N and C-O stretches of the oxazole ring. - Indicates the presence of the aromatic C-H bonds.
Limitations for this Molecule
- May not provide direct information about the molecular formula. - Can be less sensitive than MS.
- Does not provide detailed information about the connectivity of atoms or stereochemistry.[8] - Isomers can be difficult to distinguish without tandem MS (MS/MS).
- Provides limited information about the overall molecular structure and connectivity. - The "fingerprint region" can be complex and difficult to interpret for definitive structure confirmation.[10]
Sample Requirements
Requires ~5-10 mg of sample, must be soluble in a deuterated solvent.
Requires a very small amount of sample (micrograms to nanograms).
Requires a small amount of sample, can be analyzed as a solid, liquid, or gas.
Synergistic Approach:
For a complete and confident structural elucidation of 3-Methyl-2-(oxazol-2-yl)benzoic acid, a synergistic approach is recommended.
Figure 3: The complementary nature of NMR, MS, and IR spectroscopy in determining the complete molecular structure.
Initially, IR spectroscopy can quickly confirm the presence of key functional groups like the carboxylic acid and the aromatic rings. Subsequently, high-resolution mass spectrometry will provide the exact molecular weight, allowing for the determination of the molecular formula. Finally, 1H NMR spectroscopy will provide the crucial details of the proton framework, confirming the substitution pattern on the benzoic acid ring and the overall connectivity of the molecule. This multi-faceted approach provides a self-validating system for structural determination, ensuring the highest level of scientific integrity.
Conclusion
The interpretation of the 1H NMR spectrum of 3-Methyl-2-(oxazol-2-yl)benzoic acid, even when predicted, offers a wealth of information about its intricate structure. By understanding the fundamental principles of chemical shifts and coupling constants, researchers can confidently assign the signals in the spectrum to the corresponding protons in the molecule. When combined with the complementary data from Mass Spectrometry and Infrared Spectroscopy, a complete and unambiguous structural elucidation is achievable. This integrated analytical approach is indispensable for advancing research and development in the pharmaceutical and chemical sciences.
References
Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]
nmrshiftdb2 - open nmr database on the web. Available from: [Link]
DSpace@MIT. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Available from: [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
Zenodo. Ambit-HNMR: an open source tool for prediction of 1H-NMR chemical shifts. Available from: [Link]
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]
ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra? Available from: [Link]
ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available from: [Link]
ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available from: [Link]
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available from: [Link]
PMC. Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]
UniversalClass.com. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link]
Quora. Which one is better for an analytical technique, NMR or IR? Why? Available from: [Link]
ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available from: [Link]
OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]
Blogger. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Available from: [Link]
Science of Synthesis. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available from: [Link]
Taylor & Francis. Structure elucidation – Knowledge and References. Available from: [Link]
Patsnap. NMR vs IR Spectroscopy: Determine Functional Groups. Available from: [Link]
Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]
Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available from: [Link]
Lecture outline 1H NMR spectra of aromatic compounds. Available from: [Link]
The following guide details the elemental analysis, characterization profile, and comparative performance of 3-Methyl-2-(oxazol-2-yl)benzoic acid , a critical heterocyclic building block likely utilized in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the elemental analysis, characterization profile, and comparative performance of 3-Methyl-2-(oxazol-2-yl)benzoic acid , a critical heterocyclic building block likely utilized in the synthesis of orexin receptor antagonists (similar to Suvorexant) and other bioactive scaffolds.
Executive Summary
3-Methyl-2-(oxazol-2-yl)benzoic acid (Formula: C₁₁H₉NO₃ ) represents a strategic bioisostere to the more common triazole-benzoic acid intermediates used in drug development. Precise elemental analysis (CHN) is the primary gatekeeping method for validating the successful cyclodehydration of the oxazole ring from its acyclic precursors.
This guide compares the elemental composition and characterization performance of this compound against its structural analogs (e.g., triazole derivatives) and evaluates the utility of Elemental Analysis (EA) versus quantitative NMR (qNMR) and HPLC in a drug discovery workflow.
Chemical Identity & Elemental Analysis Data
Theoretical Composition
The theoretical elemental composition is the baseline for all purity assessments. For C₁₁H₉NO₃ (MW: 203.20 g/mol ), the calculated values are:
Element
Symbol
Count
Atomic Mass
Total Mass
Mass % (Theoretical)
Carbon
C
11
12.011
132.12
65.02%
Hydrogen
H
9
1.008
9.07
4.46%
Nitrogen
N
1
14.007
14.01
6.89%
Oxygen
O
3
15.999
48.00
23.62%
Acceptance Criteria & Experimental Validation
In pharmaceutical intermediate qualification, the industry standard for "passing" elemental analysis is a deviation of ≤ 0.4% from the theoretical value.
Simulated Validation Data (High-Purity Batch):
The following represents a typical data set for a batch purified by recrystallization from Ethyl Acetate/Hexanes.
Element
Theoretical %
Found % (Batch A)
Deviation
Status
Carbon
65.02
64.88
-0.14
PASS
Hydrogen
4.46
4.51
+0.05
PASS
Nitrogen
6.89
6.85
-0.04
PASS
Critical Insight: A Nitrogen value significantly lower than 6.89% often indicates incomplete cyclization of the oxazole ring (presence of the amide/ester precursor), while a value higher suggests trapped solvent (e.g., DMF) or byproduct contamination.
Comparative Performance Analysis
This section objectively compares 3-Methyl-2-(oxazol-2-yl)benzoic acid against its primary alternative, the Triazole Analog (used in Suvorexant synthesis), and evaluates the analytical methods used to verify them.
Compound Comparison: Oxazole vs. Triazole Scaffold
For this specific compound, Elemental Analysis offers unique advantages over chromatographic methods.
Method
Performance Rating
Justification
Elemental Analysis (CHN)
Best for Bulk Purity
Directly validates the chemical formula and detects trapped inorganic salts or water (hydrates) that HPLC misses.
qNMR (Quantitative NMR)
Best for Specificity
Can quantify residual solvent moles exactly but requires an expensive internal standard.
HPLC (UV Detection)
Best for Impurities
Excellent for detecting organic byproducts but fails to detect inorganic salts or non-chromophoric moisture, leading to false "high purity" claims.
Synthesis & Validation Workflow
The following diagram illustrates the critical path for synthesizing and validating the compound, highlighting where Elemental Analysis serves as the "Go/No-Go" decision gate.
Figure 1: Synthesis and Quality Control Workflow. The cyclodehydration step (Step 2) is the most critical failure point, detectable via Nitrogen content analysis.
Experimental Protocol: Preparation & Analysis
Synthesis Summary
To generate a sample suitable for elemental analysis, the compound is typically synthesized via the condensation of 3-methylphthalic anhydride with an amino-acetal or equivalent, followed by acid-catalyzed cyclization.
Cyclization: Treat the intermediate with sulfuric acid or POCl₃ to close the oxazole ring.
Workup: Quench with ice water. The carboxylic acid functionality typically precipitates the product.
Sample Preparation for Elemental Analysis
To ensure the data matches the theoretical values (Section 2.1), the sample must be free of "trapped" solvent, a common issue with benzoic acid derivatives.
Drying: Dry the recrystallized solid in a vacuum oven at 50°C for 24 hours over P₂O₅.
Weighing: Use a microbalance with a precision of ±0.001 mg. Required sample mass is typically 2–3 mg.
Combustion: Perform analysis using a standard CHN analyzer (e.g., PerkinElmer 2400 Series II) with a combustion temperature of 925°C to ensure complete oxidation of the aromatic ring.
Troubleshooting EA Results
High Carbon (+1-2%): Indicates residual non-polar solvent (Hexanes/Toluene).
High Hydrogen (+0.5%): Indicates moisture (H₂O). The compound may form a hemi-hydrate.
Low Nitrogen: Incomplete reaction; the acyclic amide precursor is still present.
References
National Institutes of Health (NIH). Structure and Synthesis of 2-Phenoxybenzoic Acids and Analogs. PMC Article. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Benzoxazole Derivatives. Retrieved from [Link]
MDPI. Synthesis and Evaluation of 1,3-Oxazole Derivatives. Retrieved from [Link]
PubChem. Compound Summary: Benzoic acid, 3-methyl-2-(substituted).[2] Retrieved from [Link]